molecular formula C9H9Cl2NO2 B1670642 Diloxanide CAS No. 579-38-4

Diloxanide

Cat. No.: B1670642
CAS No.: 579-38-4
M. Wt: 234.08 g/mol
InChI Key: GZZZSOOGQLOEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diloxanide is a medication primarily used to treat infections caused by protozoa, specifically amoebas. It is commonly used to manage and eliminate Entamoeba histolytica infections, which can cause amoebic dysentery and other gastrointestinal problems .

Mechanism of Action

Target of Action

Diloxanide primarily targets the protozoan parasite Entamoeba histolytica . This parasite is responsible for causing amoebiasis, a type of gastrointestinal infection. The drug acts as a luminal amebicide, meaning it works within the intestines to eliminate the parasite .

Mode of Action

histolytica, which are the active, feeding stage of the parasite . It is also suggested that this compound may inhibit protein synthesis .

Biochemical Pathways

This compound’s action leads to the destruction of E. histolytica trophozoites, which eventually form into cysts . These cysts are then excreted by individuals infected with asymptomatic amoebiasis

Pharmacokinetics

This compound furoate, the prodrug form of this compound, is hydrolyzed in the gastrointestinal tract to produce the active drug . The bioavailability of this compound is approximately 90% . After absorption, this compound is extensively metabolized, primarily through glucuronidation . About 90% of the drug is rapidly excreted in the urine as a glucuronide metabolite, and the remaining 10% is excreted in the feces as this compound . The half-life of this compound is approximately 3 hours .

Result of Action

The primary result of this compound’s action is the elimination of E. histolytica from the intestines of infected individuals . By destroying the trophozoites and preventing the formation of new cysts, this compound helps to stop the spread of the infection .

Action Environment

This compound is effective in the environment of the human gastrointestinal tract, where E. histolytica resides . The drug is designed to withstand the conditions of this environment, ensuring its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Diloxanide is a luminal amebicide, meaning it destroys the trophozoites of E. histolytica that eventually form into cysts .

Cellular Effects

This compound exerts its effects primarily on the cells of the protozoa E. histolytica. It destroys the trophozoites of this organism, which are the active, feeding stage of the life cycle . The destruction of these cells prevents the formation of cysts, which are the dormant stage that allows the protozoa to survive outside the host .

Molecular Mechanism

It is thought that this compound may inhibit protein synthesis . This would interfere with the growth and reproduction of the protozoa, leading to their destruction .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied extensively in laboratory settings. This compound is a prodrug, and is hydrolyzed in the gastrointestinal tract to produce the active ingredient . It has a half-life of about 3 hours .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is known that this compound is used in the treatment of asymptomatic (cyst passers) intestinal amebiasis caused by Entamoeba histolytica .

Metabolic Pathways

This compound is metabolized in the body by hydrolysis to furoic acid and this compound. The this compound is then extensively glucuronidated, with 99% of this compound occurring as glucuronide and 1% as free this compound in the systemic circulation .

Transport and Distribution

This compound is slowly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its effects on the cells of the protozoa E. histolytica .

Subcellular Localization

The subcellular localization of this compound is not well understood. As a luminal amebicide, it is likely that it exerts its effects primarily in the lumen of the intestine, where the protozoa E. histolytica reside .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diloxanide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with dichloroacetyl chloride to form dichloroacetyl-4-chloroaniline. This intermediate is then reacted with furan-2-carboxylic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Diloxanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions in the presence of water.

    Glucuronidation: Catalyzed by enzymes in the liver under physiological conditions.

Major Products Formed:

Scientific Research Applications

Diloxanide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison:

    This compound vs. Paromomycin: this compound is often used as a second-line treatment when paromomycin is not available or suitable.

    This compound vs. Metronidazole/Tinidazole: this compound is used after treatment with metronidazole or tinidazole for symptomatic infections.

This compound’s unique role as a luminal amebicide makes it a valuable tool in the treatment of amoebic infections, particularly in cases where other treatments are not suitable or available.

Properties

IUPAC Name

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZZSOOGQLOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022939
Record name Diloxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Unknown. Diloxanide may inhibit protein synthesis.
Record name Diloxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

579-38-4
Record name Diloxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diloxanide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diloxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diloxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diloxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89134SCM7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diloxanide
Reactant of Route 2
Reactant of Route 2
Diloxanide
Reactant of Route 3
Reactant of Route 3
Diloxanide
Reactant of Route 4
Reactant of Route 4
Diloxanide
Reactant of Route 5
Diloxanide
Reactant of Route 6
Reactant of Route 6
Diloxanide
Customer
Q & A

Q1: How does Diloxanide furoate exert its effects within the body?

A1: While the precise mechanism of action remains not fully elucidated, research suggests this compound furoate primarily targets the lumen of the intestine, exerting its effects directly on luminal amoebae. [] It is considered a luminal amoebicide, primarily active against Entamoeba histolytica trophozoites residing within the gut. [, ] This targeted action makes it particularly effective for treating asymptomatic intestinal amoebiasis. [, ]

Q2: What is the molecular formula and weight of this compound furoate?

A2: this compound furoate has the molecular formula C14H11Cl2NO4 and a molecular weight of 328.15 g/mol. []

Q3: Are there any spectroscopic data available for this compound furoate?

A3: Yes, several studies employ spectroscopic techniques for analysis:

  • PMR Spectroscopy: A PMR spectroscopy method using tetramethylsilane (TMS) as an internal standard was developed to quantify this compound furoate in both pure powder and tablet formulations. The method relies on the N-CH3 protons singlet peak at δ = 3.23 for quantitative measurement. []
  • UV Spectrophotometry: UV spectrophotometry plays a crucial role in analyzing this compound furoate. Studies use specific wavelengths for detection and quantification, including 258 nm, 270 nm, 280 nm, and 311 nm, depending on the analytical method and the other compounds present in the sample. [, , , , , ]

Q4: How does the presence of carbohydrates affect the stability of this compound furoate?

A4: Research indicates that certain carbohydrates can influence this compound furoate stability. In alkaline conditions, sucrose, glucose, fructose, and lactose were found to accelerate the hydrolysis of this compound furoate at 40°C. [] Interestingly, this compound furoate exhibited better stability in fructose, lactose, and sorbitol solutions at room temperature. []

Q5: How does light exposure impact the stability of this compound furoate?

A5: Studies reveal this compound furoate is susceptible to photodegradation. Exposure to UV irradiation, artificial room light, and sunlight leads to degradation. The photodegradation process follows first-order kinetics in both quartz cells and glass bottles. Solvent choice also influences the rate of photodegradation. []

Q6: What strategies can enhance this compound furoate's photostability?

A6: The addition of photoprotective agents like para-aminobenzoic acid (PABA) and ascorbic acid significantly improves the photostability of this compound furoate solutions exposed to 254 nm UV irradiation. Commercially available Tang® preparation, containing sugars, buffers, stabilizers, and artificial colors, also demonstrated a photoprotective effect. []

Q7: What formulation strategies are explored to enhance this compound furoate's delivery and performance?

A7: Several approaches are under investigation to optimize this compound furoate delivery:

  • Cyclodextrin Complexation: Complexation with β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the solubility and dissolution rate of this compound furoate. [] This strategy holds promise for enhancing its bioavailability and therapeutic efficacy.
  • pH-Dependent Polymers: Studies explore colon-targeted delivery using pH-sensitive polymers like Eudragit S100, Eudragit L 100, and Cellulose acetate phthallate. These polymers aim to control drug release in specific intestinal regions for optimal therapeutic effect. []

Q8: What analytical techniques are commonly employed in this compound furoate research?

A8: A range of analytical techniques are utilized to characterize and quantify this compound furoate:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique is frequently used to assay this compound furoate in pharmaceutical formulations, study its stability, and analyze its presence in biological samples. Different variations of HPLC, including RP-HPLC, are employed. [, , , , , , , , , , , , , ]
  • Thin-Layer Chromatography (TLC): This method provides a rapid and cost-effective way to separate and quantify this compound furoate in mixtures. High-performance TLC (HPTLC) offers enhanced sensitivity and resolution for analysis. [, ]
  • UV Spectrophotometry: This technique utilizes the absorption properties of this compound furoate at specific wavelengths to determine its concentration in various samples. [, , , ]
  • Difference Spectrophotometry: This technique measures the absorbance difference at specific wavelengths, allowing the determination of this compound furoate in the presence of other components. []

Q9: How is the validity of these analytical methods ensured?

A9: The analytical methods employed in this compound furoate research undergo rigorous validation procedures following guidelines set by organizations like the International Conference on Harmonisation (ICH). [, , , , , , , ] The validation process typically involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). [, , , , , , ] This rigorous validation process ensures the reliability and reproducibility of the results obtained from these analytical methods.

Q10: What is the clinical significance of distinguishing pathogenic from non-pathogenic Entamoeba histolytica strains?

A10: The identification of distinct pathogenic and non-pathogenic Entamoeba histolytica strains has important implications for treatment decisions. While both strains can colonize the human gut, only pathogenic strains cause invasive disease. [] Therefore, treatment with this compound furoate, a luminal amebicide, is typically recommended only for infections confirmed to be caused by pathogenic strains. [, , ]

Q11: What challenges are associated with treating intestinal amoebiasis in specific populations?

A11: Difficulties in treatment can arise in settings where hygiene and sanitation are compromised, potentially leading to reinfection. This has been observed in institutions housing mentally disabled individuals. In such cases, combined therapeutic approaches, including metronidazole followed by this compound furoate, have proven effective in controlling the spread of infection. []

Q12: How does this compound furoate compare to other available treatments for amoebiasis?

A12: While this compound furoate effectively targets luminal amoebae, it might not be sufficient to completely eliminate amoebae residing within tissues. [, , , ] In such cases, a combination therapy approach, often involving metronidazole or other nitroimidazole derivatives followed by this compound furoate, is recommended. [, , , ] The choice of treatment often depends on the clinical presentation, the severity of infection, and the presence or absence of extraintestinal involvement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.